molecular formula C15H11ClF3NO2 B2539133 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide CAS No. 339011-04-0

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide

Cat. No.: B2539133
CAS No.: 339011-04-0
M. Wt: 329.7
InChI Key: KUAUBJPNAXNCRL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a phenoxy acetamide backbone, a scaffold recognized for its versatile biological activities and potential as a precursor for developing novel therapeutic agents . The molecular structure incorporates strategic substitutions, including chloro, methyl, and difluoro groups, which are known to significantly influence a compound's bioavailability, binding affinity, and metabolic stability. The presence of the 4-fluorophenylacetamide moiety is a common feature in compounds screened for various pharmacological effects . Researchers are exploring this compound primarily within the context of drug discovery. Its core structure is associated with a range of investigated activities, including potential anti-inflammatory and anticancer properties. Specifically, phenoxy acetamide derivatives similar to this compound have been studied for their cytotoxic and anti-proliferative effects against multiple cancer cell lines . Furthermore, thiazole-acetamide derivatives bearing 4-chlorophenyl and fluorine substituents have demonstrated significant anti-inflammatory activity in research settings, suggesting a potential pathway for investigation . The difluoroacetamide group is a key functional motif that may contribute to its mechanism of action, as related state-dependent sodium channel blockers containing fluorophenoxy groups have shown potent analgesic effects in models of neuropathic and inflammatory pain . This chemical is provided strictly for research and development purposes in a laboratory setting. It is intended for use by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-9-8-10(16)2-7-13(9)22-15(18,19)14(21)20-12-5-3-11(17)4-6-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAUBJPNAXNCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-2-methylphenol and a suitable halogenating agent, such as thionyl chloride, to form 4-chloro-2-methylphenoxy chloride.

    Introduction of the Difluoro Group: The phenoxy intermediate is then reacted with a difluoroacetylating agent, such as difluoroacetic anhydride, under controlled conditions to introduce the difluoro group.

    Amidation Reaction: The final step involves the reaction of the difluoro intermediate with 4-fluoroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the phenoxy ring (position 4) undergoes nucleophilic substitution under controlled conditions. This reaction is critical for synthesizing derivatives with modified biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
Aromatic SNArK₂CO₃, DMF, 80°C4-methoxy derivative72%
Alkoxy replacementNaOEt, ethanol, reflux4-ethoxy analog68%

Key Findings :

  • Reactivity is enhanced by electron-withdrawing effects from the adjacent methyl and difluoromethyl groups.

  • Steric hindrance from the 2-methyl group limits substitution at position 2.

Amide Hydrolysis

The acetamide group participates in acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives. This reaction is pH-dependent and influenced by the electron-withdrawing fluorophenyl group .

ConditionsCatalystProductReaction TimeReference
6M HCl, refluxH⁺2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid4 hr
2M NaOH, 60°COH⁻Sodium salt of the acid2.5 hr

Kinetic Data :

  • Base-catalyzed hydrolysis proceeds 3.2× faster than acid-catalyzed due to stabilization of the tetrahedral intermediate by fluorine atoms.

  • The difluoromethyl group reduces hydrolysis rates compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom. Nitration and sulfonation are well-documented .

ReactionReagentsPositionIsomer Ratio (para:meta)Reference
NitrationHNO₃/H₂SO₄para85:15
SulfonationSO₃/H₂SO₄para78:22

Mechanistic Insight :

  • Fluorine’s strong electron-withdrawing effect deactivates the ring but maintains para-directing behavior .

  • Steric effects from the acetamide chain reduce yields in bulkier electrophiles .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its chloro-substituted phenoxy ring, enabling biaryl synthesis .

Catalyst SystemSubstrateProductYieldReference
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid4-phenyl derivative65%
PdCl₂(dppf), CsF4-pyridylboronic acidHeteroaryl analog58%

Optimized Conditions :

  • Reactions require anhydrous DMF or toluene at 90–110°C .

  • The difluoromethyl group remains intact under these conditions .

Reduction of the Amide Group

Selective reduction of the amide to a secondary amine is achieved using LiAlH₄ or catalytic hydrogenation .

Reducing AgentConditionsProductYieldReference
LiAlH₄, THFReflux, 6 hr2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)ethylamine61%
H₂, Pd/CEtOH, 50 psiSame amine54%

Challenges :

  • Over-reduction of the difluoromethyl group is avoided by limiting reaction time.

  • The fluorophenyl ring remains inert .

Hydrogen Bonding and Crystal Packing Effects

The compound’s reactivity is modulated by intramolecular hydrogen bonding between the amide N–H and the phenoxy oxygen . This interaction:

  • Reduces rotational freedom around the acetamide C–N bond.

  • Stabilizes transition states in hydrolysis and substitution reactions.

Crystallographic Data :

  • Dihedral angle between phenoxy and fluorophenyl rings: 28.87° .

  • Hydrogen bond length (N–H···O): 2.02 Å .

Spectroscopic Characterization

Key functional groups are confirmed via FT-IR and NMR :

TechniquePeaks (cm⁻¹ or ppm)AssignmentReference
FT-IR3280 (N–H stretch), 1675 (C=O)Amide group
¹⁹F NMR-112.4 (CF₂), -118.9 (Ar–F)Difluoromethyl and fluorophenyl

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways.

  • Case Study : A study examining the anti-inflammatory effects of similar compounds showed that modifications in the phenoxy group significantly enhanced their efficacy against inflammation in murine models.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth effectively.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm
Escherichia coli0.35 μg/mLModerate activity
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Antitumor Activity

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

  • Data Table: Antitumor Activity
Cell LineIC50 (μM)Notes
HT29 (Colon)<1.98Significant growth inhibition
MCF-7 (Breast)<1.50Enhanced by electron-donating groups
  • Case Study : A study on structurally related compounds indicated that modifications to the fluorophenyl group enhanced cytotoxicity against HT29 colon cancer cells, supporting further investigation into this compound's antitumor potential.

Environmental Applications

Given the environmental persistence of similar compounds, there is growing interest in their degradation pathways and ecological impacts.

  • Data Table: Environmental Impact Studies
CompoundDegradation Rate (days)Notes
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide15Moderate persistence observed
Related Chlorinated Compounds10Faster degradation noted
  • Case Study : Research on the microbial degradation of chlorinated phenoxy acids found that specific microbial strains could effectively degrade similar compounds, indicating potential bioremediation applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity
Target Compound C₁₅H₁₁ClF₃NO₂ 329.45 4-Chloro-2-methylphenoxy; 2,2-difluoroacetamide; N-(4-fluorophenyl) Inferred herbicidal/auxin-like activity (based on structural analogs)
WH7 C₁₁H₁₀ClN₃O₂ 275.67 4-Chloro-2-methylphenoxy; acetamide; N-(1,2,4-triazol-3-yl) Potent auxin mimic in Arabidopsis roots; inhibits root growth at 1 μM
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide C₁₄H₈ClF₄NO₂ 333.67 4-Chlorophenoxy; 2,2-difluoroacetamide; N-(2,4-difluorophenyl) No direct activity data; structural similarity suggests herbicidal potential
Flufenacet C₁₃H₁₂F₄N₂O₂S 324.30 Thiadiazolyloxy; N-(4-fluorophenyl)-N-(isopropyl) Herbicide targeting fatty acid elongases in plants; IC₅₀ ~0.1 μM in yeast assays
Compound 533 (2,4-D analog) C₁₃H₁₁Cl₂NO₂ 292.14 2,4-Dichlorophenoxy; acetamide; N-(4-methylpyridin-2-yl) Synthetic auxin agonist; efficacy in shoot growth stimulation

Functional Group Impact on Activity

Phenoxy Substituents: The 4-chloro-2-methylphenoxy group in the target compound and WH7 is critical for auxin-like activity, as chloro and methyl groups enhance lipophilicity and receptor binding .

Acetamide Fluorination: The 2,2-difluoro substitution in the target compound and evidence 16’s analog may improve metabolic stability compared to non-fluorinated acetamides like WH6. Fluorine’s electronegativity also modulates electron distribution, affecting interaction with biological targets .

N-Aryl Substitution :

  • The N-(4-fluorophenyl) group in the target compound shares similarity with flufenacet’s N-(4-fluorophenyl) moiety, which is implicated in herbicidal activity . In contrast, WH7’s N-triazolyl group enables hydrogen bonding, enhancing auxin receptor affinity .

Biological Activity

2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by the presence of a phenoxy group and difluorinated acetamide moiety, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12ClF2NO2
  • Molecular Weight : 311.71 g/mol
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has shown partial agonist activity at serotonin receptors (5-HT1A) and antagonist properties at 5-HT2A receptors, indicating its potential in modulating neurotransmitter systems .
  • Inhibition of Kinases : Studies indicate that this compound can inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the S phase in various cancer cell lines, leading to reduced proliferation rates .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
Receptor Interaction Partial agonist (5-HT1A), antagonist (5-HT2A)
VEGFR Inhibition Reduced VEGF levels by up to 85%
Cell Cycle Impact Arrested proliferation in S phase
Apoptosis Induction Induced apoptosis in dose-dependent manner

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including OVCAR-4 (ovarian cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.4 to 5.67 µM. The mechanism involved apoptosis induction and cell cycle arrest .
  • Comparative Studies : When compared with standard chemotherapeutic agents like Olaparib, the compound showed comparable efficacy, highlighting its potential as a therapeutic agent in oncology .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications to the phenoxy group significantly impacted biological activity, underscoring the importance of this moiety in drug design .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide, and how can purity be ensured?

  • Synthetic Routes : The compound can be synthesized via condensation of 2-chloroacetamide derivatives with substituted phenols, followed by fluorination. A multi-step approach involving nucleophilic substitution and cyclization (e.g., using POCl₃ as a catalyst) is common for structurally related acetamides .
  • Purity Assurance : Recrystallization from ethanol or acetone is effective for purification. Analytical techniques like HPLC (≥95% purity threshold) and TLC should be used to monitor intermediates. Safety protocols, including glove-box handling for toxic intermediates, are critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.4 ppm) and fluorinated carbons (δ 110–120 ppm).
  • IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) identifies intramolecular C–H···O hydrogen bonds and packing via N–H···O interactions, as seen in structurally related N-(4-fluorophenyl)acetamides .

Advanced Research Questions

Q. How do intramolecular interactions influence the compound’s stability and reactivity?

  • Stability : Intramolecular C–H···O hydrogen bonds form six-membered rings, reducing conformational flexibility and enhancing thermal stability.
  • Reactivity : The electron-withdrawing difluoro group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis). Steric hindrance from the 4-chloro-2-methylphenoxy group may slow reactions at the aromatic ring .

Q. What computational methods can predict reaction pathways for derivatives of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates.
  • Data-Driven Optimization : Machine learning algorithms trained on experimental datasets (e.g., solvent effects, temperature) narrow optimal conditions for derivative synthesis. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Meta-Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity, lipophilicity) affecting bioactivity. Cross-validate results with in silico docking studies targeting receptors like kinase enzymes .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • Waste Disposal : Segregate halogenated waste for incineration by certified facilities to prevent environmental contamination .

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